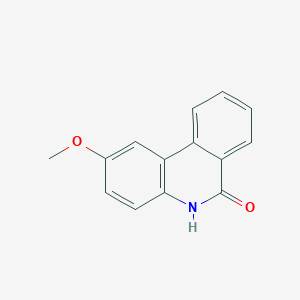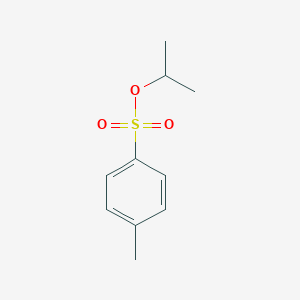
Isopropyl 4-methylbenzenesulfonate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Isopropyl 4-methylbenzenesulfonate is typically synthesized through the reaction of toluene and isopropanol, followed by a sulfonation reaction using sulfonic acid as a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: Isopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, making the compound reactive in these types of reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
科学的研究の応用
Isopropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as sorafenib, an anticancer drug . Additionally, it is employed in organic synthesis for the preparation of various sulfonate esters and other related compounds. In the field of analytical chemistry, it is used as a reference standard for mass spectrometry and chromatography techniques .
作用機序
The mechanism of action of isopropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, where it acts as a leaving group. This property makes it useful in various synthetic applications, where it facilitates the formation of new chemical bonds .
類似化合物との比較
Similar Compounds:
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- 2-methoxyethyl 4-methylbenzenesulfonate
- 2-Phenylethyl 4-methylbenzenesulfonate
Uniqueness: Isopropyl 4-methylbenzenesulfonate is unique due to its specific reactivity and the presence of the isopropyl group, which influences its chemical behavior and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized from it.
特性
CAS番号 |
2307-69-9 |
|---|---|
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
(4-methylphenyl) propane-2-sulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChIキー |
MUTOLSSCMLECRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
正規SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |
Key on ui other cas no. |
2307-69-9 |
ピクトグラム |
Irritant |
同義語 |
2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



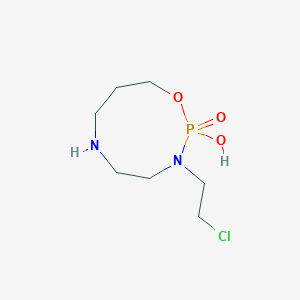
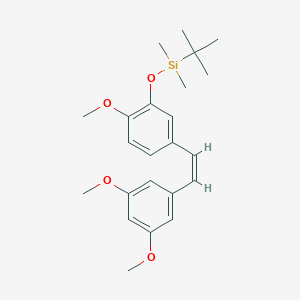
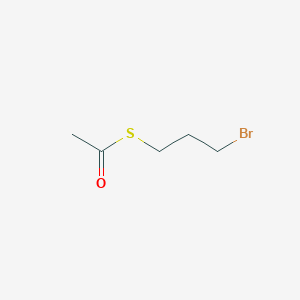

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)


![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)


